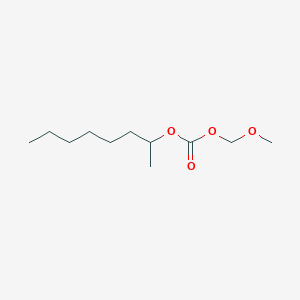
Carbonic acid, methoxymethyl 1-methylheptyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, methoxymethyl 1-methylheptyl ester: is an organic compound with the molecular formula C11H22O4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid, methoxymethyl 1-methylheptyl ester typically involves the esterification of carbonic acid with methoxymethyl 1-methylheptyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this ester may involve continuous flow reactors to ensure efficient mixing and reaction of the reactants. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Carbonic acid, methoxymethyl 1-methylheptyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of carbonic acid and methoxymethyl 1-methylheptyl alcohol.
Oxidation: This ester can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this ester can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions:
Hydrolysis: Water, acid/base catalyst, heat.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Major Products Formed:
Hydrolysis: Carbonic acid, methoxymethyl 1-methylheptyl alcohol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
Chemistry: Carbonic acid, methoxymethyl 1-methylheptyl ester is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the preparation of polymers and resins.
Biology: In biological research, this ester is used as a reagent for the modification of biomolecules. It can be employed in the synthesis of bioactive compounds and in the study of enzyme-catalyzed reactions.
Medicine: The compound has potential applications in the pharmaceutical industry. It can be used in the development of prodrugs, which are inactive compounds that can be metabolized into active drugs within the body.
Industry: In industrial applications, this compound is used as a plasticizer in the production of flexible plastics. It can also be used as a solvent in various chemical processes.
Mécanisme D'action
The mechanism of action of carbonic acid, methoxymethyl 1-methylheptyl ester involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of bioactive metabolites. The ester can also participate in nucleophilic substitution reactions, where it reacts with nucleophiles to form new compounds.
Comparaison Avec Des Composés Similaires
- Carbonic acid, heptyl methyl ester
- Carbonic acid, ethyl methyl ester
- Carbonic acid, (1R)-(-)-menthyl heptyl ester
Comparison: Carbonic acid, methoxymethyl 1-methylheptyl ester is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to carbonic acid, heptyl methyl ester, it has a methoxymethyl group that enhances its reactivity and solubility. The presence of the 1-methylheptyl group also differentiates it from other esters, providing unique steric and electronic effects that influence its chemical behavior.
Propriétés
Numéro CAS |
161529-89-1 |
|---|---|
Formule moléculaire |
C11H22O4 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
methoxymethyl octan-2-yl carbonate |
InChI |
InChI=1S/C11H22O4/c1-4-5-6-7-8-10(2)15-11(12)14-9-13-3/h10H,4-9H2,1-3H3 |
Clé InChI |
HGOOWUJKHPIGLP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)OC(=O)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


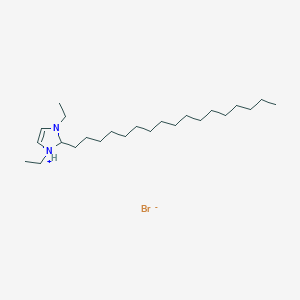
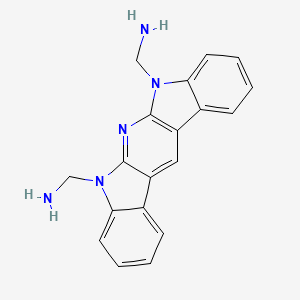
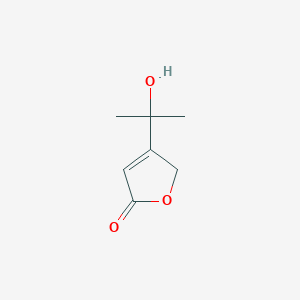
![4-[Methyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12546940.png)
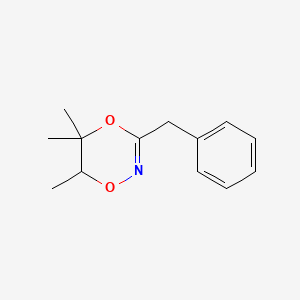
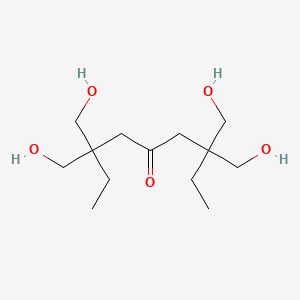
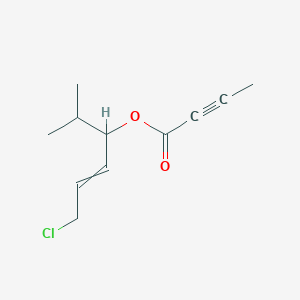
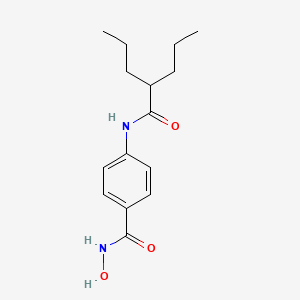
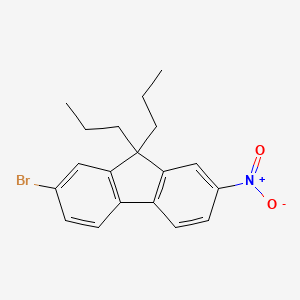
![8-{[(Pyrimidin-2-yl)sulfanyl]methyl}quinoline](/img/structure/B12546988.png)
![11-[Methyl(phenyl)amino]undecan-1-OL](/img/structure/B12546990.png)
![2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12546998.png)
![2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl-](/img/structure/B12547003.png)
![Benzenamine, 4-[1-(2,4-cyclopentadien-1-ylidene)ethyl]-N,N-dimethyl-](/img/structure/B12547004.png)
